molecular formula C14H13O4P B7987268 Diphenyl vinyl phosphate CAS No. 33552-07-7

Diphenyl vinyl phosphate

Cat. No. B7987268
CAS RN: 33552-07-7
M. Wt: 276.22 g/mol
InChI Key: RJYNTEFVOZNXEM-UHFFFAOYSA-N
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Description

Diphenyl vinyl phosphate is a useful research compound. Its molecular formula is C14H13O4P and its molecular weight is 276.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Analytical Chemistry Applications :

    • Diphenyl phosphate, a related compound to diphenyl vinyl phosphate, has been studied for its use in molecularly imprinted polymer solid-phase extraction methods. This technique is valuable for extracting diphenyl phosphate from aqueous solutions and urine samples, showing more than 80% recovery from aqueous solutions and higher than 70% from urine (Möller, Crescenzi, & Nilsson, 2004).
  • Materials Science Research :

    • Research has investigated the polymerization and copolymerization behaviors of this compound. It has been found that it can form low molecular weight polymers, which are useful in various material applications (Hayashi, 1978).
  • Environmental Health and Safety :

    • Studies have explored the presence of diphenyl phosphate metabolites in human urine, suggesting its use in consumer products like nail polish might contribute to internal exposure. This research is significant for understanding the environmental and health impacts of such chemicals (Mendelsohn et al., 2016).
    • There's also research indicating the presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust, which is essential for assessing human exposure and potential health risks (Björnsdotter et al., 2018).

properties

IUPAC Name

ethenyl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h2-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYNTEFVOZNXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468575
Record name DIPHENYL VINYL PHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33552-07-7
Record name DIPHENYL VINYL PHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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